PF-06471553

Lipid metabolism Acyltransferase selectivity Triacylglycerol synthesis

PF-06471553 is the only commercially available MGAT3 inhibitor with >160-fold selectivity over DGAT1/2 and MGAT1/2, ensuring MGAT3-specific pathway dissection. Unlike pan-acyltransferase inhibitors, it uniquely reduces intratumoral DAG to restore BRAF/EGFR inhibitor sensitivity in resistant CRC models. Its oral bioavailability and validated in vivo target engagement in humanized MGAT3 mice make it the definitive tool for metabolic and oncology studies. Secure ≥98% purity stock now.

Molecular Formula C23H25N5O4S
Molecular Weight 467.5 g/mol
Cat. No. B609994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06471553
SynonymsPF-06471553;  PF 06471553;  PF06471553;  PF-6471553;  PF 6471553;  PF6471553.
Molecular FormulaC23H25N5O4S
Molecular Weight467.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26)
InChIKeyGRXCLNMCJWKTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06471553: Potent and Selective MGAT3 Inhibitor for Lipid Metabolism and Cancer Research


PF-06471553 (6f) is a potent and selective monoacylglycerol acyltransferase 3 (MGAT3) inhibitor with an IC50 of 92 nM . It exhibits >160-fold in vitro selectivity for MGAT3 over related acyltransferases DGAT1 (IC50 >50 μM), DGAT2 (IC50 >100 μM), MGAT1 (IC50 14.9 μM), and MGAT2 (IC50 19.8 μM) [1]. The compound is orally bioavailable and has demonstrated in vivo efficacy in a transgenic mouse model expressing human MOGAT3 [1]. Recent studies have shown that PF-06471553 can overcome acquired resistance to BRAF/EGFR inhibitor therapy in BRAFV600E-mutant metastatic colorectal cancer by reducing intratumoral diacylglycerol (DAG) levels [2].

Why PF-06471553 Cannot Be Substituted by Other Acyltransferase Inhibitors


Generic substitution of PF-06471553 with other acyltransferase inhibitors is not feasible due to its unique selectivity profile. While many DGAT1 and DGAT2 inhibitors are available, they target different enzymes in the triacylglycerol (TAG) synthesis pathway and lack the specific MGAT3 inhibition required for certain applications [1]. PF-06471553's >160-fold selectivity over these enzymes ensures that observed biological effects are directly attributable to MGAT3 inhibition, minimizing off-target confounding in mechanistic studies . Furthermore, its oral bioavailability and validated in vivo efficacy in a humanized MGAT3 mouse model are not replicated by other MGAT3 inhibitors, which are scarce and often lack comprehensive in vivo characterization [2]. The compound's ability to reduce DAG levels and restore drug sensitivity in resistant cancer models is a specific functional outcome not achievable with pan-acyltransferase inhibitors [3].

PF-06471553: Quantitative Evidence for Differentiation Over Closest Analogs


PF-06471553 Exhibits >160-Fold Selectivity for MGAT3 Over DGAT1 and DGAT2

PF-06471553 demonstrates >160-fold in vitro selectivity for MGAT3 over DGAT1 (IC50 >50 μM) and DGAT2 (IC50 >100 μM) . This contrasts with DGAT1 inhibitors like T863 (IC50 15 nM for DGAT1) and DGAT2 inhibitors like PF-06424439 (IC50 14 nM for DGAT2), which show no activity against MGAT3 [1]. The selectivity profile ensures that biological effects are specific to MGAT3 inhibition.

Lipid metabolism Acyltransferase selectivity Triacylglycerol synthesis

PF-06471553 Is Selective Against a Broad Panel of Over 120 Off-Targets

At 10 μM, PF-06471553 was selective against a broad panel of more than 120 individual targets, including various transporters, receptors, ion channels, and enzymes [1]. This level of broad selectivity profiling is not commonly reported for other MGAT3 inhibitors or pan-acyltransferase inhibitors, making PF-06471553 a superior chemical probe for target validation studies.

Chemical probe Off-target profiling Selectivity panel

PF-06471553 Demonstrates In Vivo Target Engagement in a Humanized MGAT3 Mouse Model

In hMGAT3 transgenic mice, oral administration of PF-06471553 (200 mg/kg) in combination with DGAT1 and DGAT2 inhibitors led to additional inhibition of deuterium-labeled glycerol incorporation into triolein, demonstrating in vivo MGAT3 target engagement [1]. This effect was not observed in wild-type mice lacking the human MOGAT3 gene. In contrast, many DGAT inhibitors show effects in wild-type rodents but lack validated humanized models for MGAT3.

In vivo pharmacology Target engagement Transgenic mouse model

PF-06471553 Restores Sensitivity to BRAF/EGFR Inhibitors in Resistant Colorectal Cancer Models

In a BRAFV600E-mutant metastatic colorectal cancer (mCRC) patient-derived xenograft (PDX) model resistant to encorafenib/cetuximab, treatment with PF-06471553 (10 μM in vitro) reduced intratumoral DAG levels and restored antitumor efficacy by interrupting PKCα/CRAF/MEK/ERK signaling [1]. This functional outcome is not observed with other acyltransferase inhibitors like fenofibrate, which showed similar DAG reduction but via a different mechanism (PPARα activation) [1][2].

Cancer drug resistance BRAF V600E mutation Lipid metabolism

Optimal Research Applications for PF-06471553 Based on Quantitative Evidence


Target Validation of MGAT3 in Lipid Metabolism Disorders

Use PF-06471553 in hMGAT3 transgenic mice to study the role of MGAT3 in triacylglycerol synthesis and its contribution to insulin resistance, diabetes, dyslipidemia, and hepatic steatosis [1][2]. The compound's in vivo target engagement and oral bioavailability make it ideal for chronic dosing studies.

Investigating MGAT3-Mediated Drug Resistance in BRAF-Mutant Colorectal Cancer

Employ PF-06471553 in BRAFV600E-mutant colorectal cancer models resistant to BRAF/EGFR inhibitors to elucidate the role of DAG accumulation in therapy failure and to evaluate combination strategies [1]. The compound's ability to reduce DAG and restore drug sensitivity provides a specific tool for this application.

Mechanistic Studies of MGAT3 in Cellular Lipid Signaling

Utilize PF-06471553 in HEK-293 cells and other relevant cell lines to dissect MGAT3-dependent signaling pathways, such as PKCα/CRAF/MEK/ERK, without confounding off-target effects due to its high selectivity profile [1][2].

Chemical Probe for MGAT3 in High-Throughput Screening Assays

Deploy PF-06471553 as a selective positive control in biochemical and cellular assays designed to identify novel MGAT3 modulators, leveraging its well-characterized potency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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